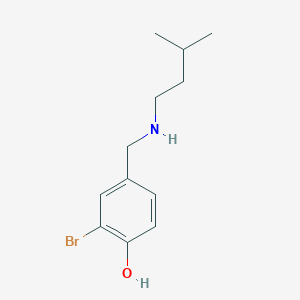

2-Bromo-4-((isopentylamino)methyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

2-bromo-4-[(3-methylbutylamino)methyl]phenol |

InChI |

InChI=1S/C12H18BrNO/c1-9(2)5-6-14-8-10-3-4-12(15)11(13)7-10/h3-4,7,9,14-15H,5-6,8H2,1-2H3 |

InChI Key |

VHDNWLTXRZLLRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Bromo 4 Isopentylamino Methyl Phenol

Comprehensive Retrosynthetic Analysis of the Target Molecule

A retrosynthetic analysis of 2-Bromo-4-((isopentylamino)methyl)phenol reveals two primary and logical disconnection points at the C-N bond of the aminomethyl bridge. These disconnections lead to two distinct and convergent synthetic strategies: a Mannich-type reaction and a reductive amination pathway. youtube.comyoutube.com

Pathway A: Mannich-Type Disconnection

The first disconnection breaks the bond between the nitrogen atom and the benzylic carbon. This approach simplifies the molecule into three fundamental building blocks: a brominated phenol (B47542), isopentylamine, and a one-carbon electrophile, typically formaldehyde (B43269) or a synthetic equivalent. This strategy is characteristic of the Mannich reaction, a three-component condensation ideal for aminoalkylation. wikipedia.orgbyjus.com The key precursors identified through this pathway are:

2-Bromo-4-methylphenol (or a similar p-substituted phenol)

Isopentylamine

Formaldehyde

Pathway B: Reductive Amination Disconnection

The second retrosynthetic approach also targets the C-N bond but envisions a two-step process. The amine is disconnected, revealing a precursor aldehyde functional group on the phenolic ring. This leads to a reductive amination strategy, where an imine is first formed between the phenolic aldehyde and isopentylamine, followed by reduction to the target secondary amine. youtube.comlibretexts.org This pathway identifies the following key precursors:

2-Bromo-4-hydroxybenzaldehyde (B1278919)

Isopentylamine

Both pathways offer viable routes to the target molecule, relying on the strategic synthesis of key precursors.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound is contingent on the efficient preparation of its constituent parts: the brominated phenol core and the isopentylamino component.

The synthesis of the brominated phenol precursor depends on the chosen primary pathway (Mannich vs. Reductive Amination).

For the Mannich Pathway: 2-Bromo-4-methylphenol

The most direct precursor for the Mannich reaction is 2-bromo-4-methylphenol, also known as 2-bromo-p-cresol. sigmaaldrich.com This intermediate is typically synthesized via the electrophilic bromination of p-cresol (B1678582). The hydroxyl group of the phenol is a strong ortho-, para-director, and since the para position is blocked by the methyl group, bromination occurs selectively at one of the ortho positions. Reaction conditions must be carefully controlled to prevent the formation of di-brominated byproducts. google.com Solvents such as dichloromethane (B109758) or chloroform (B151607) are often employed, and the reaction is typically run at low temperatures (-5 to 5 °C) to enhance selectivity. google.comgoogle.com

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| p-Cresol | Bromine (Br₂) | Dichloromethane | -5 to 5 °C | 2-Bromo-4-methylphenol | >98% |

For the Reductive Amination Pathway: 2-Bromo-4-hydroxybenzaldehyde

This pathway requires a formyl group at the para-position relative to the hydroxyl group. One potential route involves the bromination of 4-hydroxybenzaldehyde. However, a more common approach is the formylation of a pre-brominated phenol, such as 4-bromophenol, via reactions like the Reimer-Tiemann reaction. guidechem.com This reaction uses chloroform and a strong base to generate a dichlorocarbene (B158193) intermediate, which reacts with the phenoxide to install a formyl group, primarily at the ortho position. guidechem.com

| Starting Material | Reagents | Key Intermediate | Product |

| 4-Bromophenol | 1. NaOH 2. Chloroform (CHCl₃) | Dichlorocarbene | 4-Bromo-2-hydroxybenzaldehyde |

Isopentylamine, also known as 3-methyl-1-butanamine, is a commercially available primary amine. sigmaaldrich.com For laboratory synthesis, it can be prepared through several established methods. One common route is the reduction of isovaleronitrile (B1219994) (3-methylbutanenitrile). Another approach involves the reductive amination of isovaleraldehyde (B47997) (3-methylbutanal) using ammonia (B1221849) and a reducing agent. nih.govderpharmachemica.com

| Precursor | Reaction Type | Reagents | Product |

| Isovaleronitrile | Nitrile Reduction | 1. LiAlH₄ 2. H₂O | Isopentylamine |

| Isovaleraldehyde | Reductive Amination | 1. NH₃ 2. Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | Isopentylamine |

Development of Reaction Pathways for the Formation of the Amine Bridge and Phenolic Linkage

With the key precursors in hand, the final assembly of this compound can proceed via one of the two primary strategies.

The Mannich reaction is a powerful tool for C-C bond formation via aminoalkylation. researchgate.net In this context, it involves a three-component condensation of 2-bromo-4-methylphenol, formaldehyde, and isopentylamine. The mechanism proceeds in two main stages. wikipedia.orgbyjus.comadichemistry.com First, isopentylamine reacts with formaldehyde to form a highly electrophilic Eschenmoser's salt precursor, an iminium ion. byjus.comyoutube.com

Second, the electron-rich phenol acts as the nucleophile. The aromatic ring attacks the iminium ion, typically at the ortho position to the activating hydroxyl group, to form the final C-C and C-N bonds simultaneously, yielding the aminomethyl bridge. Acetic acid is sometimes used as a solvent or catalyst to facilitate the reaction while avoiding unwanted polymerization of the phenol. adichemistry.com

| Phenol Component | Amine Component | Carbonyl Component | Product |

| 2-Bromo-4-methylphenol | Isopentylamine | Formaldehyde | This compound |

Reductive amination provides an alternative and highly versatile method for synthesizing amines. libretexts.orgresearchgate.net This two-step, one-pot process begins with the reaction between 2-bromo-4-hydroxybenzaldehyde and isopentylamine to form a Schiff base (imine) intermediate. This condensation is typically reversible and may be driven to completion by the removal of water.

In the second step, a reducing agent is introduced to selectively reduce the C=N double bond of the imine to the corresponding C-N single bond of the final amine product. A key advantage of this method is the availability of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are chemoselective for the iminium ion over the starting aldehyde, allowing the entire reaction to be performed in a single pot. youtube.comlibretexts.org

| Aldehyde Component | Amine Component | Reducing Agent | Product |

| 2-Bromo-4-hydroxybenzaldehyde | Isopentylamine | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

Optimization of Synthetic Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound involves a careful consideration of each reaction step. The primary route consists of the bromination of p-cresol to yield 2-bromo-4-methylphenol, which is then subjected to a Mannich reaction with formaldehyde and isopentylamine to produce the final product. The efficiency of this entire process hinges on the optimization of each of these stages.

The choice of a catalytic system is paramount in directing the reaction towards the desired product with high yield and selectivity, minimizing the formation of by-products.

For the initial bromination of p-cresol, various catalytic approaches can be employed. While the reaction can proceed without a catalyst, the use of one can enhance selectivity. Olefin-catalyzed aromatic bromination has been explored as a potential pathway. researchgate.net More commonly, systems that generate the brominating agent in situ are preferred for better control. This can involve the use of an alkali metal bromide like potassium bromide in the presence of an oxidizing agent. The choice of oxidizer can influence the reaction's efficiency.

The subsequent Mannich reaction, a three-component condensation of 2-bromo-4-methylphenol, formaldehyde, and isopentylamine, is often facilitated by a catalyst. This reaction is a key step in forming the aminomethyl group on the phenol ring. Both acid and base catalysis are effective for the Mannich reaction of phenols. wikipedia.orgacs.org For instance, mineral acids or organic acids can be used. thaiscience.info In recent years, organocatalysis has emerged as a powerful tool. Amino acids like proline and its derivatives have been successfully used to catalyze Mannich reactions, sometimes with the ability to control stereochemistry in related systems. wikipedia.org Furthermore, the development of task-specific ionic liquids as recyclable catalysts presents a promising avenue for improving the sustainability of the process. thaiscience.info

| Reaction Step | Catalytic System | Purpose/Advantage |

|---|---|---|

| Bromination of p-cresol | Olefin Catalysis | Enhances selectivity for aromatic bromination. researchgate.net |

| KBr with Oxidizing Agent (e.g., KBrO₃) | In-situ generation of bromine for controlled reaction. chemrxiv.org | |

| Mannich Reaction | Acid/Base Catalysis | General catalysis for the condensation reaction. wikipedia.orgacs.org |

| Proline and Derivatives | Organocatalytic system, potential for asymmetric induction. wikipedia.org | |

| Task-Specific Ionic Liquids | Recyclable and environmentally benign catalyst system. thaiscience.info |

The selection of an appropriate solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the synthesis.

In the bromination of phenols, the solvent can play a crucial role in determining the regioselectivity, specifically the ratio of ortho to para isomers. rsc.org The use of chlorinated solvents has been noted in the literature for such reactions. rsc.org Temperature control is also vital to prevent over-bromination and the formation of polysubstituted by-products. Phenols are highly activated aromatic systems, and their reaction with bromine can be vigorous. wikipedia.org

For the Mannich reaction, a variety of solvents can be utilized, and their choice can affect reaction rates and yields. High-boiling alcohols have been employed to drive the reaction to completion. rsc.org The use of dimethylformamide (DMF) has also been reported. rsc.org The polarity of the solvent can influence the stability of the intermediates, such as the iminium ion formed from formaldehyde and isopentylamine. Temperature control in the Mannich reaction is also important. While many Mannich reactions can proceed at room temperature, heating may be required to achieve a reasonable reaction rate. thaiscience.inforesearchgate.net However, excessive heat can lead to the decomposition of reactants or products.

| Parameter | Bromination of p-cresol | Mannich Reaction |

|---|---|---|

| Solvent | Chlorinated solvents can influence ortho:para ratio. rsc.org | High-boiling alcohols, DMF, and water can be used. rsc.orgingentaconnect.com |

| Temperature | Controlled temperature is crucial to avoid polysubstitution. wikipedia.org | Can often proceed at room temperature, but may require heating. thaiscience.inforesearchgate.net |

The principles of green chemistry are increasingly being applied to synthetic methodologies to create more sustainable and environmentally friendly processes.

A significant green chemistry approach for the bromination step is the avoidance of using hazardous molecular bromine. nih.gov This can be achieved by generating the brominating agent in situ from a bromide salt, such as potassium bromide, and a less hazardous oxidizing agent. nih.gov Hydrogen peroxide is an attractive green oxidant for this purpose. nih.gov Electrosynthesis, where an electrical current is used to generate the brominating species from a bromide salt, is another sustainable alternative that avoids the transportation and storage of bulk bromine. pixel-online.netpixel-online.net

The Mannich reaction itself is considered an atom-economical reaction as it is a multi-component reaction where three different molecules combine to form a single product with minimal by-products. ingentaconnect.com To further enhance its green credentials, the use of water as a solvent has been extensively investigated and has shown to be effective in many cases, reducing the reliance on volatile organic compounds. ingentaconnect.comresearchgate.net Solvent-free reaction conditions have also been developed for Mannich reactions, which further minimizes environmental impact. researchgate.net The use of recyclable catalysts, such as the aforementioned task-specific ionic liquids, also aligns with the principles of green chemistry. thaiscience.info

| Green Chemistry Strategy | Application in Synthesis | Benefit |

|---|---|---|

| In-situ Reagent Generation | Using KBr and an oxidant for bromination. nih.gov | Avoids handling of hazardous molecular bromine. |

| Electrosynthesis | Electrochemical generation of the brominating agent. pixel-online.netpixel-online.net | Reduces transportation and storage risks of bromine. |

| Use of Green Solvents | Employing water as a solvent for the Mannich reaction. ingentaconnect.comresearchgate.net | Reduces use of volatile organic compounds. |

| Atom Economy | The Mannich reaction is a multi-component reaction. ingentaconnect.com | Maximizes the incorporation of starting materials into the final product. |

| Recyclable Catalysts | Use of task-specific ionic liquids for the Mannich reaction. thaiscience.info | Allows for catalyst reuse, reducing waste. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Isopentylamino Methyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Comprehensive NMR studies are fundamental to the unambiguous structural elucidation of organic molecules. For 2-Bromo-4-((isopentylamino)methyl)phenol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a detailed map of its molecular framework.

One-Dimensional NMR (¹H, ¹³C)

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton environment would be expected. The aromatic protons on the phenol (B47542) ring would appear as doublets or singlets in the downfield region, with their coupling patterns revealing their substitution pattern. The methylene protons of the benzylic and isopentyl groups would resonate in the intermediate field, while the methyl protons of the isopentyl group would be found in the upfield region.

The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the downfield region, followed by the carbons of the aminomethyl and isopentyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 152.0 |

| 2 | - | 112.0 |

| 3 | 7.25 (d) | 132.0 |

| 4 | - | 128.0 |

| 5 | 7.00 (dd) | 129.0 |

| 6 | 6.80 (d) | 116.0 |

| 7 (CH₂) | 3.80 (s) | 52.0 |

| 8 (NH) | 2.50 (br s) | - |

| 9 (CH₂) | 2.70 (t) | 45.0 |

| 10 (CH₂) | 1.50 (m) | 26.0 |

| 11 (CH) | 1.70 (m) | 38.0 |

| 12 (CH₃) | 0.90 (d) | 22.5 |

Note: This data is predicted and has not been experimentally verified.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments would be crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, allowing for the connection of adjacent protons within the isopentyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting the different fragments of the molecule, such as the isopentylamino group to the benzylic methylene and the methylene to the phenolic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This measured mass would be compared to the calculated masses of possible elemental compositions, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₈BrNO. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key feature in the mass spectrum, further confirming the presence of a bromine atom in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Verification and Electronic Transitions

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group (a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (a weaker band in the same region), C-H stretches of the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹), and the C-Br stretch (in the fingerprint region, typically below 700 cm⁻¹).

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | ~3300-3500 (broad) |

| N-H Stretch (Amine) | ~3300-3500 (weak) |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=C Stretch (Aromatic) | ~1500-1600 |

Note: This data is predicted and has not been experimentally verified.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The phenolic chromophore in this compound would be expected to exhibit characteristic absorption maxima in the ultraviolet region, likely around 280 nm, corresponding to π-π* transitions within the aromatic ring. The exact position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used for the measurement.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This analysis would provide detailed information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the isopentyl chain and the orientation of the substituents on the phenolic ring.

Analysis of Intramolecular Hydrogen Bonding and Intermolecular Interactions

X-ray diffraction data would be particularly valuable for identifying and characterizing hydrogen bonding interactions. It is highly probable that an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group, forming a stable six-membered ring. This interaction would significantly influence the conformation and properties of the molecule.

Investigation of Potential Polymorphic Forms

A thorough search of scientific literature and chemical databases did not yield any specific studies or observable data on the potential polymorphic forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of the structural characterization of a compound. However, at present, there are no published research findings detailing the investigation or identification of different polymorphs for this particular molecule.

Therefore, a detailed discussion, including data tables on crystallographic parameters of different polymorphic forms, cannot be provided. Further research, including systematic crystallization studies under various conditions and analysis using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, would be required to determine if this compound exhibits polymorphism.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo 4 Isopentylamino Methyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations can predict a variety of molecular properties, including the distribution of electrons and the molecule's reactivity. For 2-Bromo-4-((isopentylamino)methyl)phenol, DFT studies would provide a foundational understanding of its chemical nature. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar phenolic compounds. nih.govresearchgate.netset-science.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.orgaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the isopentylamino group, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the bromine atom, which can act as an electron-withdrawing group.

A hypothetical DFT calculation could yield the following energy values, which are representative for similar phenolic structures:

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This is an interactive data table. You can sort and filter the data.

This significant energy gap would suggest that this compound is a relatively stable molecule.

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the map represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the ESP map would likely show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs. The nitrogen atom of the amino group would also exhibit a negative potential. In contrast, the hydrogen atom of the hydroxyl group and the hydrogens on the amino group would be characterized by a positive potential (blue), making them potential sites for hydrogen bonding. The aromatic ring would display a more neutral potential, with some influence from the electronegative bromine atom. These maps are instrumental in predicting intermolecular interactions and the sites of chemical reactions. researchgate.net

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for a rapid search of low-energy conformations. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its accessible conformations at a given temperature.

For this compound, the key dihedral angles to consider would be around the C-C and C-N bonds of the isopentylamino side chain. The interactions between the side chain and the phenol ring, as well as potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino nitrogen, would significantly influence the conformational preferences. An energy landscape plot, derived from these simulations, would reveal the relative energies of different conformers and the transition states that connect them. Studies on similar molecules have shown that the planarity and dihedral angles significantly affect their properties. nih.govresearchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

Computed NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the computed chemical shifts with experimental data, one can confirm the proposed structure of a synthesized compound. Machine learning approaches are also emerging as powerful tools for accurate prediction of NMR chemical shifts. nih.govnih.gov

For this compound, a theoretical ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons adjacent to the nitrogen and the aromatic ring, the methine and methylene protons of the isopentyl group, and the phenolic and amino protons. The predicted chemical shifts would be influenced by the electronic environment of each proton.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below:

| Proton | Predicted Chemical Shift (ppm) |

| Phenolic OH | 4.5 - 5.5 |

| Aromatic CH | 6.8 - 7.5 |

| Benzylic CH₂ | 3.8 - 4.2 |

| Amino NH | 1.5 - 2.5 |

| Isopentyl CH₂ | 2.6 - 3.0 |

| Isopentyl CH | 1.6 - 1.9 |

| Isopentyl CH₃ | 0.9 - 1.1 |

This is an interactive data table. You can sort and filter the data.

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to correct for systematic errors in the theoretical methods. researchgate.net The predicted IR spectrum for this compound would show characteristic bands for the O-H stretch of the phenol, the N-H stretch of the amine, C-H stretches of the aromatic ring and the alkyl chain, and C=C stretching of the aromatic ring.

Theoretical Insights into Intramolecular Tautomerism and Conformational Preferences

Tautomerism, the migration of a proton, is a key phenomenon in many organic molecules. For this compound, there is a possibility of proton transfer from the phenolic oxygen to the amino nitrogen, resulting in a zwitterionic keto-enol tautomer. Computational studies can provide valuable insights into the relative stabilities of these tautomers and the energy barrier for the tautomerization process. researchgate.net

By calculating the energies of both the enol (phenolic) and keto (zwitterionic) forms, it is possible to determine which tautomer is more stable. The calculations would also model the transition state for the proton transfer, revealing the activation energy for this process. The solvent can play a crucial role in tautomeric equilibria, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). It is likely that in non-polar solvents, the enol form would be favored, while polar solvents might stabilize the zwitterionic keto form to some extent. The presence of intramolecular hydrogen bonding between the phenolic -OH and the amino nitrogen would also be a critical factor influencing both the conformational preferences and the likelihood of tautomerism.

Investigation of Chemical Reactivity and Mechanistic Pathways Involving 2 Bromo 4 Isopentylamino Methyl Phenol

Studies on the Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are versatile substrates for a range of metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The aryl bromide in 2-Bromo-4-((isopentylamino)methyl)phenol serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would be expected to proceed under standard Suzuki conditions to yield a substituted biphenyl (B1667301) derivative. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Potential Product |

|---|---|---|

| Aryl Halide | This compound | 4-((Isopentylamino)methyl)-[1,1'-biphenyl]-2-ol derivative |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) | |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted styrene (B11656) derivative. organic-chemistry.orgnih.gov This palladium-catalyzed process requires a base to regenerate the active catalyst. The reaction generally exhibits high trans selectivity. organic-chemistry.org The transformation is tolerant of a wide variety of functional groups, although the phenolic hydroxyl and secondary amine may require protection in some cases to prevent side reactions.

Table 2: Representative Conditions for Mizoroki-Heck Reaction

| Parameter | Typical Reagents/Conditions | Potential Product |

|---|---|---|

| Aryl Halide | This compound | (E)-4-((Isopentylamino)methyl)-2-styrylphenol derivative |

| Alkene | Styrene, acrylates | |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ | |

| Base | NEt₃, K₂CO₃, NaOAc |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov This reaction would convert the bromo-phenol into an arylalkyne, a valuable intermediate for further synthesis. libretexts.org

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Potential Product |

|---|---|---|

| Aryl Halide | This compound | 4-((Isopentylamino)methyl)-2-(phenylethynyl)phenol derivative |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | |

| Copper(I) Co-catalyst | CuI | |

| Base | NEt₃, Diisopropylamine |

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Since the subject molecule lacks such activation, the direct displacement of the bromide by a nucleophile via the addition-elimination mechanism is unlikely under standard conditions. libretexts.org

However, substitution can be forced under harsh conditions (high temperatures and pressures) or by employing very strong bases. Under strongly basic conditions, such as with sodium amide (NaNH₂), an elimination-addition mechanism proceeding through a highly reactive benzyne (B1209423) intermediate may occur. libretexts.org This pathway can lead to a mixture of regioisomeric products.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a variety of important functional group transformations.

Esterification: Phenols can be converted to phenyl esters through reaction with carboxylic acid derivatives, most commonly acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction transforms the hydroxyl group into an ester, which can serve as a protecting group or modify the molecule's properties.

Etherification: The formation of an ether from the phenolic hydroxyl group is readily achieved, most famously via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yielding an aryl ether.

The proton of the phenolic hydroxyl group is weakly acidic (typical pKa ≈ 10) and can be removed by a moderately strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a sodium or potassium phenoxide salt. The resulting phenoxide is a much stronger nucleophile than the parent phenol. This enhanced nucleophilicity is key to its utility in reactions like the Williamson ether synthesis. The negative charge on the oxygen atom increases its ability to attack electrophilic carbon centers.

Elucidation of Reaction Mechanisms for Functional Group Transformations

The mechanisms for the aforementioned transformations are well-established in organic chemistry.

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a common catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a square planar palladium(II) complex. libretexts.org

Transmetalation (for Suzuki) or Migratory Insertion (for Heck/Sonogashira): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. wikipedia.org In the Heck reaction, the alkene inserts into the palladium-carbon bond. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The canonical SNAr mechanism is a two-step process. libretexts.org First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. As noted, this pathway is disfavored for this compound due to the lack of activating groups.

Phenol Esterification/Etherification: The esterification with an acyl chloride proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon. Etherification via the Williamson synthesis is a classic SN2 reaction, where the nucleophilic phenoxide ion displaces a halide from a primary or secondary alkyl halide.

Acid-Base Equilibria and Protonation Studies of the Amine Functionality

The acid-base properties of this compound are dictated by the presence of two key functional groups capable of undergoing protonation and deprotonation: the phenolic hydroxyl group and the secondary amine. The electronic interplay between the aromatic ring, the bromine substituent, the hydroxyl group, and the isopentylaminomethyl side chain governs the relative acidity and basicity of these sites.

The amine functionality, a secondary amine, imparts basic character to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺), forming a protonated ammonium (B1175870) ion. pressbooks.pub This equilibrium is fundamental to the compound's behavior in aqueous and biological systems. The basicity of the amine, and consequently the pKa of its conjugate acid, is influenced by several structural factors.

Factors Influencing Amine Basicity:

Inductive Effects: The isopentyl group, being an alkyl group, is electron-donating. This positive inductive effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia (B1221849).

Steric Effects: The bulky isopentyl group can sterically hinder the approach of a proton to the nitrogen atom. However, in the context of protonation, this effect is generally less significant than electronic effects.

Solvation Effects: In aqueous media, the protonated amine (an ammonium ion) is stabilized by solvation. The degree of stabilization can be influenced by the steric hindrance around the ammonium group.

Influence of the Phenolic Group: The neighboring phenolic hydroxyl group can influence the amine's basicity. Intramolecular hydrogen bonding between the phenolic proton and the amine nitrogen can decrease the availability of the nitrogen's lone pair for external protonation. Conversely, the electron-donating character of the hydroxyl group (by resonance) can increase the electron density in the aromatic ring, which may have a minor indirect electronic effect on the benzylic aminomethyl group.

Protonation of the amine nitrogen results in the formation of a cationic species, the isopentylaminomethyl)phenolium ion. The equilibrium for this process can be represented as follows:

The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11. libretexts.org However, the presence of the substituted phenol moiety will modulate this value.

Detailed Research Findings:

Studies on other phenolic amines have shown that the pKa values are a sensitive function of the substitution pattern on the aromatic ring. nih.gov Electron-withdrawing substituents generally decrease the pKa of the protonated amine (making the amine less basic), while electron-donating groups increase it.

Interactive Data Table: Estimated pKa Values for Amine Protonation in Related Compounds

| Compound Name | Structure | Functional Groups | Estimated pKa of Conjugate Acid |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary Amine | 10.9 |

| Benzylamine | C₆H₅CH₂NH₂ | Primary Benzylamine | 9.3 |

| 2-Aminomethylphenol | HOC₆H₄CH₂NH₂ | Primary Aminomethylphenol | ~9.8 |

| This compound | Br(OH)C₆H₃CH₂NH(isopentyl) | Secondary Aminomethylphenol with Bromo substituent | 9.5 - 10.5 (Estimated) |

The protonation state of the amine functionality is crucial for the compound's solubility and its potential interactions with biological macromolecules. At physiological pH (around 7.4), the amine group of this compound is expected to be predominantly in its protonated, cationic form, given the estimated pKa range. This has significant implications for its reactivity and how it is distributed and recognized in biological systems.

Further experimental studies, such as potentiometric titrations or spectrophotometric analysis, would be necessary to determine the precise pKa value for the amine functionality of this specific compound and to fully elucidate the intramolecular interactions that govern its acid-base chemistry.

Systematic Synthesis and Structural Variation of 2 Bromo 4 Isopentylamino Methyl Phenol Analogues and Derivatives

Design Principles for Structural Modification and Derivative Libraries

Key design principles involve:

Scaffold Hopping and Isostructural Replacement: While maintaining the core phenolic amine structure, substituents on the aromatic ring can be varied to modulate electronic and steric properties.

Bioisosteric Replacement: The bromine atom can be replaced with other halogens (F, Cl, I) or pseudo-halogens to fine-tune lipophilicity and electronic effects.

Homologation and Isomerization: The isopentyl group can be systematically varied by changing its length (homologues) or branching pattern (isomers) to explore the impact of the alkyl chain's size and shape.

Introduction of Chirality: The creation of stereocenters, either at the benzylic carbon or within the alkyl chain, allows for the investigation of stereospecific interactions.

A representative library design for 2-Bromo-4-((isopentylamino)methyl)phenol analogues is presented in Table 1.

Table 1: Representative Library Design for this compound Analogues

| Modification Site | R1 (Halogen) | R2 (Aromatic Substituent) | Amine Bridge | R3 (Alkyl Group) |

|---|---|---|---|---|

| Variation 1 | Br | H | -CH2-NH- | Isopentyl |

| Variation 2 | F | H | -CH2-NH- | Isopentyl |

| Variation 3 | Cl | H | -CH2-NH- | Isopentyl |

| Variation 4 | I | H | -CH2-NH- | Isopentyl |

| Variation 5 | Br | 5-Methyl | -CH2-NH- | Isopentyl |

| Variation 6 | Br | 6-Methyl | -CH2-NH- | Isopentyl |

| Variation 7 | Br | H | -CH2-NH- | n-Pentyl |

| Variation 8 | Br | H | -CH2-NH- | Neopentyl |

| Variation 9 | Br | H | -CH2-NH- | Cyclopentyl |

| Variation 10 | Br | H | -CH2-N(CH3)- | Isopentyl |

Synthetic Strategies for Diversifying the Aromatic Core and Halogen Substitution Patterns

The diversification of the aromatic core and the halogen substituent typically begins with the selection of an appropriately substituted phenol (B47542). The synthesis of 2-bromo-4-methylphenol, a key precursor, is well-documented and can be achieved by the bromination of 4-methylphenol (p-cresol). This process can be carried out in a solvent in the absence of light, using a brominating agent such as bromine, often at controlled temperatures to ensure selectivity. organic-chemistry.orgspirochem.com

To introduce variations in the halogen, one could start with the corresponding 4-methylphenol and employ suitable halogenating agents. For instance, chlorination can be performed, although achieving high selectivity can be challenging. organic-chemistry.org The synthesis of 2-bromo-4-chloro substituted phenols has also been described, providing a route to multi-halogenated analogues. enamine.net

Further diversification of the aromatic core can be achieved by starting with phenols that have additional substituents. For example, starting with 3-methylphenol (m-cresol) and performing a regioselective bromination could lead to different substitution patterns on the aromatic ring. The derivatization of natural phenols often involves strategies to modify the phenolic ring, which can be adapted for this synthetic scheme. nih.gov

A plausible synthetic route to the core scaffold is outlined below:

Halogenation of p-Alkylphenol: Start with a commercially available or synthesized p-alkylphenol and perform an electrophilic aromatic substitution with a halogenating agent to install the desired halogen at the ortho-position.

Side-Chain Functionalization: The alkyl group at the para-position is then functionalized to introduce the aminomethyl bridge. This can be achieved through various methods as detailed in the subsequent sections.

Methodologies for Altering the Amine Bridge and Alkyl Chain (e.g., Homologues, Branched Isomers)

Two primary synthetic methodologies are particularly well-suited for the diversification of the amine bridge and the alkyl chain: the Mannich reaction and reductive amination.

Mannich Reaction: The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (in this case, 2-bromophenol), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov This one-pot reaction is highly efficient for creating aminomethylated phenols. To generate a library of analogues, a parallel synthesis approach can be employed where 2-bromophenol (B46759) and formaldehyde (B43269) are reacted with a diverse set of primary amines (isopentylamine, n-pentylamine, neopentylamine, etc.). bioduro.comresearchgate.net

A general scheme for the Mannich reaction is as follows: 2-Bromophenol + Formaldehyde + R-NH₂ → 2-Bromo-4-((R-amino)methyl)phenol

This methodology allows for the rapid generation of a large number of analogues by simply varying the amine component.

Reductive Amination: An alternative and highly versatile method is the reductive amination of a suitable aldehyde precursor. This two-step, one-pot process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of the target compounds, 2-bromo-4-hydroxybenzaldehyde (B1278919) would be the key intermediate. This aldehyde can be reacted with a library of primary amines, followed by reduction with a suitable reducing agent like sodium borohydride. nih.govresearchgate.netnih.gov

The general scheme for reductive amination is: 2-Bromo-4-hydroxybenzaldehyde + R-NH₂ → [Imine Intermediate] --(Reduction)--> 2-Bromo-4-((R-amino)methyl)phenol

This method is also amenable to parallel synthesis, allowing for the efficient creation of a diverse library of compounds with varying alkyl chains. rsc.org The synthesis of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, has been reported via the reduction of the corresponding Schiff base, demonstrating the feasibility of this approach. mdpi.com

The diversification of the amine bridge itself can be achieved by using N-substituted amines in the Mannich reaction or by further alkylation of the secondary amine product.

Preparation and Stereochemical Analysis of Chiral Analogues (if applicable)

The introduction of chirality into the this compound scaffold can be achieved by creating a stereocenter at the benzylic carbon of the aminomethyl bridge. This would result in chiral analogues that could exhibit stereospecific interactions with biological targets.

Enantioselective Synthesis: The asymmetric synthesis of chiral benzylic amines can be approached through several modern synthetic strategies. One such method is the copper-catalyzed enantioselective aza-Friedel-Crafts reaction between a phenol and an N-sulfonyl aldimine. This reaction can produce chiral secondary benzylamines with high enantioselectivity. nih.govnih.gov While this would introduce a sulfonyl group that may need to be removed, it provides a pathway to enantiomerically enriched products.

Another approach is the asymmetric reductive amination of the corresponding imine. This can be achieved using a chiral reducing agent or a chiral catalyst. The synthesis of chiral amines through asymmetric hydrogenation of imines is a well-established field. researchgate.netnih.gov

Stereochemical Analysis: Once the chiral analogues are synthesized, their stereochemical purity needs to be determined. This is typically done using chiral high-performance liquid chromatography (chiral HPLC). The absolute configuration of the newly formed stereocenter can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with known compounds.

The synthesis of chiral amines is a significant area of research, with many established methods that could be adapted for the preparation of chiral this compound analogues. beilstein-journals.orgsigmaaldrich.com

Advanced Analytical Techniques and Method Development for 2 Bromo 4 Isopentylamino Methyl Phenol in Research Contexts

Development of Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purity assessment of individual components from a mixture. For a compound with the structural characteristics of 2-Bromo-4-((isopentylamino)methyl)phenol—a polar phenolic group, a secondary amine, and a brominated aromatic ring—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for analysis.

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. The separation is based on the compound's hydrophobic interactions with the stationary phase.

A suitable HPLC method for this compound would involve a C18 stationary phase, which provides the necessary hydrophobicity to retain the molecule. The mobile phase would likely consist of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol. scirp.org To ensure good peak shape and prevent tailing, which can occur due to the basic nature of the isopentylamino group, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound and any potential impurities with different polarities. shimadzu.com Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, set at a wavelength where the phenolic chromophore exhibits maximum absorbance.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Expected Retention Time | ~12.5 minutes |

This method would be capable of separating the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility, stemming from the hydroxyl and secondary amine groups which can lead to poor peak shape and thermal degradation. researchgate.net

To overcome these issues, derivatization is an essential prerequisite. waters.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. A common approach is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton of the phenol (B47542) and the amine into trimethylsilyl (B98337) (TMS) ethers and amines, respectively.

Once derivatized, the compound can be analyzed on a low-polarity capillary column, such as one coated with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS). A temperature-programmed analysis, where the column temperature is gradually increased, ensures the separation of the derivatized analyte from other components. Detection is typically performed using a Flame Ionization Detector (FID).

Table 2: Proposed GC Method Parameters following Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 310 °C |

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

For unambiguous identification and structural confirmation, chromatography is coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data and mass-to-charge ratio information, offering a high degree of specificity.

GC-MS combines the separation power of GC with the detection capabilities of MS. Following derivatization and separation as described above, the analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a characteristic fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint. For the TMS-derivatized this compound, expected fragments would arise from the cleavage of the isopentyl group and benzylic C-N bond, providing structural confirmation.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique for analyzing compounds in complex mixtures. nih.gov It is particularly well-suited for this compound as it does not require derivatization. Using the HPLC method outlined previously, the column eluent is directed into a mass spectrometer. sepscience.comresearchgate.net Electrospray Ionization (ESI) in positive ion mode would be effective, as the secondary amine is readily protonated to form a precursor ion [M+H]+.

In tandem MS, this precursor ion is isolated and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved. shimadzu.com This is invaluable for detecting and quantifying the compound at very low levels in complex research samples.

Table 3: Predicted LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]+ | m/z 286.08/288.08 (due to Br isotopes) |

| Collision Energy | Optimized value (e.g., 20 eV) |

| Product Ion 1 (Quantifier) | m/z 215.0 (Loss of isopentyl group) |

| Product Ion 2 (Qualifier) | m/z 186.0 (Benzylic cleavage) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Method Development and Validation for Research Applications

Once a suitable chromatographic method (typically HPLC or LC-MS/MS) is developed, it must be validated to ensure it is reliable, accurate, and reproducible for its intended purpose—in this case, quantitative analysis in research settings. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined concentration range. mdpi.com

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments where a known amount of the compound is added to a blank matrix. pom.go.id

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.compom.go.id

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Table 4: Representative Validation Summary for a Quantitative LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity Range | Correlation coefficient (R²) > 0.99 | 1 - 1000 ng/mL |

| Correlation Coefficient (R²) | > 0.99 | 0.998 |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |

| Precision (% RSD) | Repeatability < 15%; Intermediate < 15% | Intra-day: < 5%; Inter-day: < 8% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.25 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

By systematically developing and validating these advanced analytical methods, researchers can ensure the generation of high-quality, reliable data for this compound, which is essential for any scientific investigation.

Concluding Perspectives and Future Academic Research Trajectories for 2 Bromo 4 Isopentylamino Methyl Phenol

Identification of Novel Synthetic Routes and Scalable Production Methods

Currently, there is a lack of established, high-yield synthetic routes for 2-Bromo-4-((isopentylamino)methyl)phenol in publicly accessible literature. A primary area of future research will be the development of efficient and scalable synthesis methods. A plausible and widely used method for the aminomethylation of phenols is the Mannich reaction. libretexts.orgwikipedia.orgthermofisher.com This reaction typically involves the condensation of a compound with an active hydrogen atom (in this case, 2-bromophenol), an aldehyde (such as formaldehyde), and a primary or secondary amine (isopentylamine).

Future research could focus on optimizing the reaction conditions for this specific transformation, including the choice of solvent, temperature, and catalyst, to maximize the yield and purity of the desired product. Green chemistry principles could also be applied, for instance, by exploring catalyst-free conditions or the use of more environmentally benign solvents. researchgate.netacs.org

Table 1: Potential Starting Materials for the Synthesis of this compound via the Mannich Reaction

| Reactant | Chemical Structure | Role in Reaction |

| 2-Bromophenol (B46759) | C₆H₅BrO | Phenolic component with an active hydrogen |

| Isopentylamine | C₅H₁₃N | Secondary amine |

| Formaldehyde (B43269) | CH₂O | Aldehyde component |

For large-scale production, continuous flow chemistry presents a promising alternative to traditional batch processing. This approach can offer better control over reaction parameters, improved safety, and potentially higher yields. google.com Investigating the adaptation of the Mannich reaction or other novel synthetic strategies to a continuous flow setup would be a significant step towards the scalable production of this compound.

Potential as a Synthetic Intermediate for Complex Molecular Architectures

The multifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules. Each of its functional groups—the bromine atom, the phenolic hydroxyl group, and the secondary amine—can be selectively targeted for further chemical transformations.

The bromine atom, for example, can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position. The phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions. chemcess.com The secondary amine can be further functionalized through reactions such as acylation, alkylation, or sulfonylation.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure |

| Bromine Atom | Suzuki Coupling | Biaryl derivative |

| Phenolic Hydroxyl | Williamson Ether Synthesis | Ether derivative |

| Secondary Amine | Acylation | Amide derivative |

The strategic combination of these reactions could lead to the synthesis of a diverse library of compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. The development of orthogonal protection-deprotection strategies for the hydroxyl and amino groups would be crucial for achieving selective transformations and building molecular complexity.

Exploration of Chemical Biology and Materials Science Intersections through Derivative Synthesis

The synthesis of derivatives of this compound could lead to the discovery of novel bioactive molecules and functional materials.

In the realm of chemical biology , bromophenols are a class of marine natural products known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. researchgate.netmdpi.commdpi.comnih.gov By synthesizing and screening a library of derivatives of this compound, it may be possible to identify compounds with interesting pharmacological profiles. The isopentylamino side chain could also contribute to the molecule's bioactivity and pharmacokinetic properties.

In materials science , phenols and aminophenols are used as monomers in the synthesis of polymers and as components of functional materials. researchgate.netnih.govresearchgate.net The presence of both a hydroxyl and an amino group in this compound suggests its potential as a monomer for the synthesis of novel polymers with unique properties. The bromine atom could also be exploited for post-polymerization modification, allowing for the fine-tuning of the material's properties. Furthermore, the ability of phenols to be grafted onto surfaces could be utilized to create functionalized materials with applications in areas such as sensing, catalysis, or as corrosion inhibitors. researchgate.net

Addressing Unanswered Questions and Emerging Research Challenges in the Field

The primary unanswered question surrounding this compound is its very existence and fundamental properties, as there is a notable absence of its characterization in scientific literature. The initial and most critical research challenge is to establish a robust and reproducible synthesis of this compound, followed by its thorough purification and characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Once a pure sample is obtained, a key research direction would be to investigate its fundamental physicochemical properties, including its pKa, solubility, and redox potential. Understanding these properties is a prerequisite for any meaningful exploration of its potential applications.

A significant challenge in the synthesis of substituted phenols is achieving high regioselectivity. rsc.orgnih.gov For the proposed Mannich reaction, a potential side reaction is the formation of the isomeric product where the aminomethyl group is introduced at the ortho position to the hydroxyl group. Developing synthetic methods that provide high selectivity for the desired para-substituted product will be a key challenge.

Furthermore, the scalability of any developed synthesis will need to be addressed. Transitioning a laboratory-scale procedure to a pilot or industrial scale often presents significant challenges, including heat management, reagent handling, and product purification.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Bromo-4-((isopentylamino)methyl)phenol?

The synthesis typically involves bromination and subsequent functionalization. For example, bromination of a phenolic precursor (e.g., 4-((isopentylamino)methyl)phenol) using bromine or HBr under controlled conditions can introduce the bromine substituent. Purification via column chromatography or recrystallization is critical to isolate the product . Optimization of reaction parameters (temperature, solvent, stoichiometry) is essential to minimize side products like di-substituted derivatives.

Q. How can spectroscopic techniques validate the structure of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of the isopentylamino group (e.g., methylene protons at δ ~3.5 ppm) and aromatic bromine substitution (deshielding effects on adjacent protons).

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak at m/z corresponding to CHBrNO).

- IR Spectroscopy : Stretching frequencies for O-H (~3200 cm), C-Br (~600 cm), and amine N-H (~3300 cm) confirm functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation.

- Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions influenced by bromine and the amino group.

- HOMO-LUMO Gaps : Predict reactivity trends (e.g., charge-transfer interactions in catalysis).

- Thermochemical Data : Calculate bond dissociation energies (BDEs) for the Br-C bond to assess stability under reaction conditions .

Q. What crystallographic strategies resolve ambiguities in molecular packing or hydrogen-bonding networks?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine bond lengths/angles and validate the isopentylamino conformation.

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects .

- Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R_2$$^2(8) patterns) to understand supramolecular assembly .

Q. How do solvent polarity and pH influence the compound’s reactivity in cross-coupling reactions?

- Polar Solvents (DMF, DMSO) : Stabilize intermediates in Buchwald-Hartwig amination or Suzuki-Miyaura couplings.

- Acidic Conditions : Protonate the amino group, altering its nucleophilicity and directing regioselectivity.

- Kinetic Studies : Monitor reaction progress via HPLC or F NMR (if fluorinated substrates are used) to optimize yields .

Q. What analytical approaches address contradictions in spectroscopic vs. computational data?

- Multivariate Analysis : Combine NMR, IR, and MS data with DFT-predicted spectra to identify discrepancies (e.g., tautomerism or solvent effects).

- Dynamic NMR : Resolve temperature-dependent conformational changes in the isopentyl chain.

- X-ray Crystallography : Provide definitive structural validation to reconcile conflicting data .

Q. How can hydrogen-bonding interactions be exploited in designing co-crystals for pharmaceutical applications?

- Co-former Selection : Use carboxylic acids (e.g., succinic acid) to form robust O-H···N hydrogen bonds with the amino group.

- Phase Diagrams : Construct ternary diagrams (API-coformer-solvent) to identify stable co-crystal stoichiometries.

- Dissolution Studies : Compare bioavailability of co-crystals vs. pure API using simulated gastric fluid assays .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility.

- Data Validation : Cross-reference crystallographic data (CCDC entries) with in-house SCXRD results .

- Ethical Compliance : Adhere to institutional protocols for handling halogenated compounds to mitigate environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.